molecular formula C18H13ClN2OS B413677 2-(2-chlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

2-(2-chlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B413677
M. Wt: 340.8g/mol
InChI Key: VITPYUXBVHWLNL-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a heterocyclic compound that belongs to the class of imidazo[2,1-b]thiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzylidene group, a chloro substituent, and a fused imidazo-thiazole ring system, which contributes to its unique chemical and biological properties.

Preparation Methods

The synthesis of 2-(2-chlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves the condensation of 2-chlorobenzaldehyde with 6,8-dimethyl-2-aminobenzothiazole under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-(2-chlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, or dichloromethane, and reaction temperatures ranging from room temperature to reflux. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the parent compound .

Mechanism of Action

The mechanism of action of 2-(2-chlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases, which are involved in cell signaling pathways, thereby exerting its anticancer effects . Additionally, it may interact with microbial enzymes, leading to its antimicrobial activity .

Comparison with Similar Compounds

Similar compounds to 2-(2-chlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one include other imidazo[2,1-b]thiazole derivatives, such as:

  • 2-(2-Bromo-benzylidene)-6,8-dimethyl-benzo[4,5]imidazo[2,1-b]thiazol-3-one
  • 2-(2-Fluoro-benzylidene)-6,8-dimethyl-benzo[4,5]imidazo[2,1-b]thiazol-3-one
  • 2-(2-Methyl-benzylidene)-6,8-dimethyl-benzo[4,5]imidazo[2,1-b]thiazol-3-one

These compounds share a similar core structure but differ in the substituents on the benzylidene group. The uniqueness of this compound lies in its specific chloro substituent, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C18H13ClN2OS

Molecular Weight

340.8g/mol

IUPAC Name

(2E)-2-[(2-chlorophenyl)methylidene]-5,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C18H13ClN2OS/c1-10-7-11(2)16-14(8-10)21-17(22)15(23-18(21)20-16)9-12-5-3-4-6-13(12)19/h3-9H,1-2H3/b15-9+

InChI Key

VITPYUXBVHWLNL-OQLLNIDSSA-N

SMILES

CC1=CC(=C2C(=C1)N3C(=O)C(=CC4=CC=CC=C4Cl)SC3=N2)C

Isomeric SMILES

CC1=CC(=C2C(=C1)N3C(=O)/C(=C\C4=CC=CC=C4Cl)/SC3=N2)C

Canonical SMILES

CC1=CC(=C2C(=C1)N3C(=O)C(=CC4=CC=CC=C4Cl)SC3=N2)C

Origin of Product

United States

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